molecular formula C13H8ClNO B1599496 11-Chlorodibenzo[b,f][1,4]oxazepine CAS No. 62469-61-8

11-Chlorodibenzo[b,f][1,4]oxazepine

Cat. No. B1599496
CAS RN: 62469-61-8
M. Wt: 229.66 g/mol
InChI Key: USQRYWGUCOATEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Chlorodibenzo[b,f][1,4]oxazepine is a chemical compound with the molecular formula C13H8ClNO . It is a derivative of dibenz[b,f][1,4]oxazepine .


Synthesis Analysis

There are several methods for synthesizing 11-Chlorodibenzo[b,f][1,4]oxazepine. One method involves the cyclocondensation of substituted 2-aminophenols and substituted 2-halobenzaldehydes . Another method involves a copper initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . A third method involves a [3+2] annulation between aqueous succinaldehyde and dibenzo[b,f][1,4]-oxazepines under metal-free conditions .


Molecular Structure Analysis

The molecular structure of 11-Chlorodibenzo[b,f][1,4]oxazepine is complex. It is a derivative of dibenz[b,f][1,4]oxazepine, which is a tricyclic compound . The structure of 11-Chlorodibenzo[b,f][1,4]oxazepine includes a chlorine atom, which adds to the complexity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving 11-Chlorodibenzo[b,f][1,4]oxazepine are diverse. For example, it can undergo a [3+2] annulation with aqueous succinaldehyde to form tetracyclic oxazepine-fused pyrroles . It can also participate in copper-catalyzed reactions .


Physical And Chemical Properties Analysis

11-Chlorodibenzo[b,f][1,4]oxazepine has a molecular weight of 229.66 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 229.0294416 g/mol . Its topological polar surface area is 21.6 Ų .

Scientific Research Applications

Analgesic and PGE2 Antagonist Properties

11-Chlorodibenzo[b,f][1,4]oxazepine and its analogs have been explored for their potential as analgesics and PGE2 antagonists, specifically targeting the EP1 receptor subtype. Studies demonstrate the efficacy of these compounds in providing pain relief and their selective antagonistic activity against PGE2, suggesting a promising avenue for the development of new pain management therapies. The structural modifications to the acetyl moiety in these compounds, such as the replacement with pyridylpropionyl groups, have shown significant improvements in their analgesic and PGE2 antagonistic effects, highlighting the importance of structure-activity relationships within this series (Hallinan et al., 1993).

Microbial Transformation and Derivative Formation

The microbial transformation of 11-Chlorodibenzo[b,f][1,4]oxazepine by fungi has been studied to produce novel derivatives with potential pharmacological applications. One study identified the transformation of this compound into 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine-11-one and 2-(2-amino-4-chlorophenoxy)benzyl alcohol by Hormodendrum sp., showcasing the ability of microbial biotransformation to generate new compounds with potential therapeutic uses (Jiu et al., 1977).

Synthesis and Characterization of Polyfluorinated Analogs

Research into the synthesis and properties of polyfluorinated analogs of 11-Chlorodibenzo[b,f][1,4]oxazepine has expanded the chemical diversity and potential application spectrum of these compounds. The development of polyfluorinated dibenzoxazepines involves intramolecular dehydrofluorination processes and explores the biological activities of these compounds, including their interactions with nucleophiles and potential as psychotropic agents. This work contributes to the understanding of how fluorination affects the pharmacological properties of dibenzoxazepines (Gerasimova et al., 1989).

Activation of TRPA1 Channels

The identification of 11-Chlorodibenzo[b,f][1,4]oxazepine and its analogs as potent activators of the human TRPA1 channel highlights a novel mechanism through which these compounds can exert their effects. The TRPA1 channel is a key sensor for irritant chemicals, and the activation by dibenzoxazepines suggests their potential role in mediating sensory and pain responses. This discovery provides a foundational step for the development of new therapeutic agents targeting the TRPA1 channel for conditions such as asthma and pain management (Gijsen et al., 2010).

properties

IUPAC Name

6-chlorobenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQRYWGUCOATEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427657
Record name 11-Chlorodibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Chlorodibenzo[b,f][1,4]oxazepine

CAS RN

62469-61-8
Record name 11-Chlorodibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (1.00 g, 4.74 mmol) and phosphorus oxychloride (40 mL) was stirred for 5 h at reflux. The reaction mixture was then cooled to room temperature and concentrated under reduced pressure. The residue was dissolved into AcOEt and washed with water and brine. The organic layer was dried (Na2SO4), filtered and concentrated to give an orange oil. The residue was purified by silica gel column chromatography with EtOAc (10%) in Hexanes to afford 1 (939 mg, 86%) as a yellow solid. LRMS (ESI): (calc) 229.0. (found) 230.1 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Chlorodibenzo[b,f][1,4]oxazepine
Reactant of Route 2
11-Chlorodibenzo[b,f][1,4]oxazepine
Reactant of Route 3
Reactant of Route 3
11-Chlorodibenzo[b,f][1,4]oxazepine
Reactant of Route 4
11-Chlorodibenzo[b,f][1,4]oxazepine
Reactant of Route 5
11-Chlorodibenzo[b,f][1,4]oxazepine
Reactant of Route 6
11-Chlorodibenzo[b,f][1,4]oxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.